N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-6-2-5-15(12-16)20-26(23,24)17-10-13-4-3-9-21-18(22)8-7-14(11-17)19(13)21/h2,5-6,10-12,20H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUTUBLGAVWVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes a pyridoquinoline core with a sulfonamide functional group. Its molecular formula is C16H16N2O4S, and it exhibits characteristics typical of sulfonamide derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. Studies have shown that derivatives of quinoline exhibit activity against various bacterial strains. For instance:
- In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
| Compound | Activity Type | Effective Against |
|---|---|---|
| N-(3-methoxyphenyl)-3-oxo... | Antimicrobial | E. coli, S. aureus |
| Similar Quinoline Derivatives | Antifungal | C. albicans |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research on related compounds has indicated:
- Cytotoxic effects on various cancer cell lines including breast and colon cancer.
- Mechanisms include induction of apoptosis and inhibition of cell proliferation.
A study highlighted the effectiveness of a related compound in inducing apoptosis in HeLa cells through the activation of caspase pathways.
Anti-inflammatory Effects
Preliminary studies suggest that N-(3-methoxyphenyl)-3-oxo... may possess anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines has been observed in animal models.
- The compound may modulate the NF-kB signaling pathway, reducing inflammation markers.
The biological activity of N-(3-methoxyphenyl)-3-oxo... can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : The sulfonamide group may facilitate binding to target receptors involved in inflammatory responses.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-(3-methoxyphenyl)-3-oxo... against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings.
Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls.
Q & A
Q. What synthetic methodologies are established for synthesizing N-(3-methoxyphenyl)-3-oxo-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introducing the sulfonamide group via reaction of the quinoline intermediate with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Cyclization : Formation of the hexahydropyrido core using acid-catalyzed intramolecular cyclization (e.g., H₂SO₄, reflux) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity . Key reagents include 3-methoxyaniline derivatives and sulfonating agents. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 415.12) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the sulfonylation step?
Optimization parameters include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation .
- Catalysts : Base catalysts (e.g., pyridine) enhance nucleophilicity of the amine intermediate .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Workup : Neutralization with aqueous NaHCO₃ minimizes hydrolysis of the sulfonamide . Example optimization data:
| Condition | Yield Improvement | Purity (%) | Reference |
|---|---|---|---|
| Base catalysis | +15% | 98 | |
| Solvent (DMF) | +20% | 97 |
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) .
- Compound purity : Re-test batches with HPLC-confirmed purity (>98%) to exclude impurity-driven effects .
- Dose-response curves : Use Hill slope analysis to differentiate true activity from nonspecific effects . Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced pharmacological profiles?
Focus on:
- Functional group modulation : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target binding .
- Core rigidity : Introduce double bonds in the hexahydropyrido ring to restrict conformation and enhance selectivity .
- Sulfonamide bioisosteres : Replace sulfonamide with thiadiazole to mitigate metabolic instability . Example SAR findings:
- Methylation at the quinoline N-atom reduces cytotoxicity by 40% .
- Bromination at position 4 increases binding affinity (IC₅₀ from 1.2 µM to 0.4 µM) .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .
Q. How should researchers validate computational docking predictions for this compound’s biological targets?
- Molecular dynamics simulations : Assess binding mode stability over 100 ns trajectories .
- Experimental validation : Compare predicted Ki values with surface plasmon resonance (SPR) or ITC measurements .
- Co-crystallization : Resolve ligand-target complexes via X-ray crystallography (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
